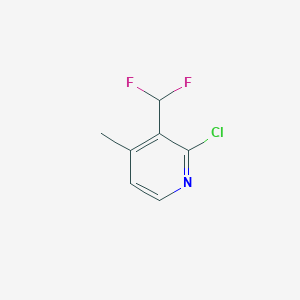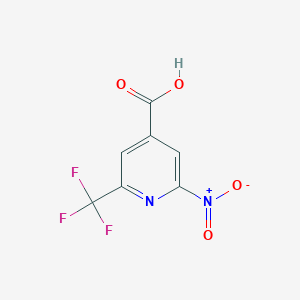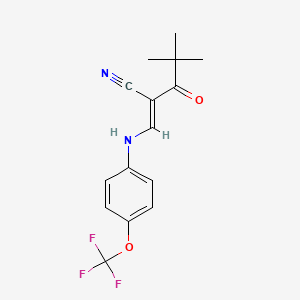
N-(2-Formyl-6-methylpyridin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Formyl-6-methylpyridin-4-YL)acetamide is a heterocyclic compound with the molecular formula C9H10N2O2 It is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position and a methyl group at the 6-position, along with an acetamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-6-methylpyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with acetic anhydride to form N-(6-methylpyridin-2-yl)acetamide. This intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Formyl-6-methylpyridin-4-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-(2-Carboxy-6-methylpyridin-4-YL)acetamide.
Reduction: N-(2-Hydroxymethyl-6-methylpyridin-4-YL)acetamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Formyl-6-methylpyridin-4-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Formyl-6-methylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylpyridin-2-yl)acetamide: Lacks the formyl group, resulting in different chemical reactivity and biological activity.
N-(6-Formyl-4-methylpyridin-2-YL)acetamide: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
N-(2-Formyl-6-methylpyridin-4-YL)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-formyl-6-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-8(11-7(2)13)4-9(5-12)10-6/h3-5H,1-2H3,(H,10,11,13) |
InChI Key |
MVVLXMWXHGEKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
acetate](/img/structure/B14859250.png)
![(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B14859256.png)




![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)




